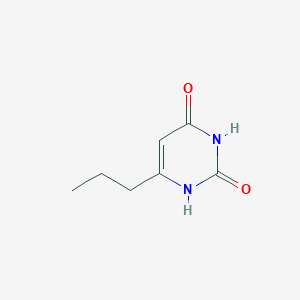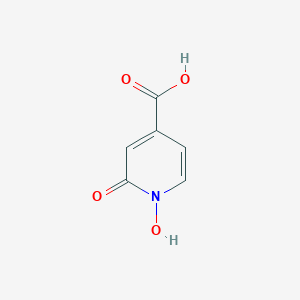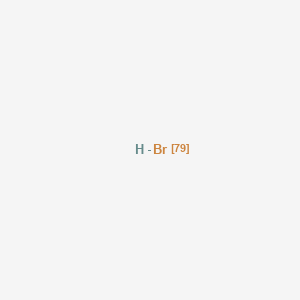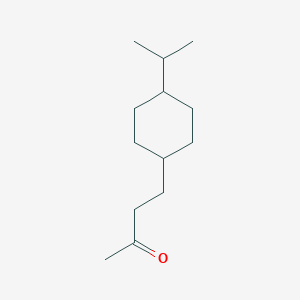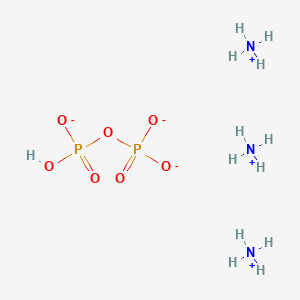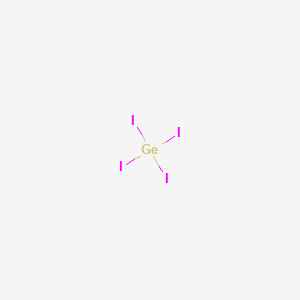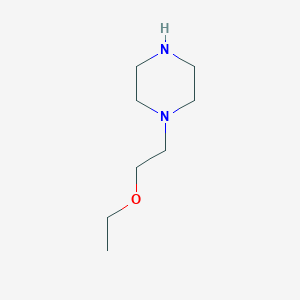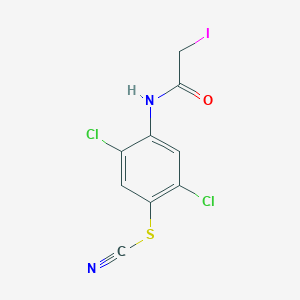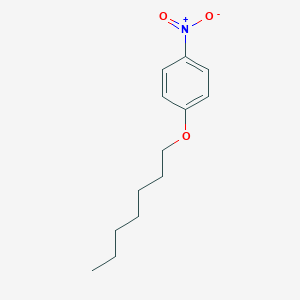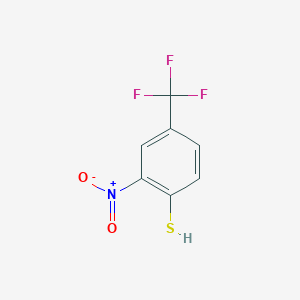
Promethium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promethium trichloride is a chemical compound consisting of promethium and chlorine, with the chemical formula PmCl₃. It is an ionic, water-soluble, crystalline salt that glows in the dark with a pale blue or green light due to the intense radioactivity of promethium . Promethium is a rare earth element and the only radioactive element in the lanthanide series.
Méthodes De Préparation
Promethium trichloride is typically synthesized by reacting promethium(III) oxide with dry hydrogen chloride gas at elevated temperatures. The reaction is carried out at around 580°C, resulting in the formation of this compound . The reaction can be represented as follows:
Pm2O3+6HCl→2PmCl3+3H2O
On an industrial scale, this compound is produced by extracting promethium from nuclear waste, where it is present in trace amounts. The extracted promethium is then converted to its oxide form, which is subsequently reacted with hydrogen chloride to produce this compound .
Analyse Des Réactions Chimiques
Promethium trichloride undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic promethium using strong reducing agents such as lithium or sodium in an inert atmosphere.
Substitution: It can react with other halides to form different promethium halides, such as promethium fluoride or promethium bromide.
Common reagents used in these reactions include hydrogen chloride, water, and various reducing agents. The major products formed from these reactions include promethium oxychloride, metallic promethium, and other promethium halides.
Applications De Recherche Scientifique
Promethium trichloride has several scientific research applications:
Mécanisme D'action
The mechanism by which promethium trichloride exerts its effects is primarily due to the beta radiation emitted by promethium-147. This radiation can ionize molecules and disrupt chemical bonds, making it useful in radiotherapy and radiolabeling . The molecular targets and pathways involved include DNA and other cellular components that are sensitive to ionizing radiation.
Comparaison Avec Des Composés Similaires
Promethium trichloride is similar to other lanthanide trichlorides, such as neodymium trichloride and samarium trichloride. it is unique due to its radioactivity, which is not present in most other lanthanides . This radioactivity makes this compound useful in applications where ionizing radiation is required, such as in radiotherapy and glow-in-the-dark materials.
Similar compounds include:
- Neodymium trichloride (NdCl₃)
- Samarium trichloride (SmCl₃)
- Europium trichloride (EuCl₃)
These compounds share similar chemical properties but lack the radioactivity that makes this compound unique .
Propriétés
Numéro CAS |
13779-10-7 |
|---|---|
Formule moléculaire |
Cl3Pm-3 |
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
promethium;trichloride |
InChI |
InChI=1S/3ClH.Pm/h3*1H;/p-3 |
Clé InChI |
YLYVLNCEODSBDE-UHFFFAOYSA-K |
SMILES |
Cl[Pm](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Pm] |
| 13779-10-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


